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Compound of Interest

Compound Name:
N-(cyclohexylmethyl)-2-

hydroxyacetamide

CAS No.: 645405-30-7

Cat. No.: B3002934 Get Quote

Executive Summary & Scientific Rationale
N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS: 645405-30-7) represents a distinct

chemical scaffold combining a lipophilic cyclohexyl "tail" with a polar, hydrogen-bond-donating

glycolamide "head." This amphiphilic structure positions it as a critical fragment in the design of

ion channel modulators (specifically TRP channels), antimicrobial agents (mimicking N-glycolyl

muramic acid residues), and as a polar warhead in Fragment-Based Drug Discovery (FBDD).

Unlike simple acetamides, the

-hydroxyl group introduces unique metabolic liabilities and binding capabilities. This guide
provides a rigorous, self-validating experimental framework to characterize this molecule,
moving from analytical validation to in vitro metabolic stability and functional profiling.

Key Physicochemical Properties (Predicted)
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Property Value Implication

Molecular Weight 171.24 g/mol

Ideal for Fragment-Based Drug

Discovery (Rule of 3

compliant).

LogP ~1.1 - 1.5
Moderate lipophilicity; likely

good membrane permeability.

TPSA ~49 Å²
High oral bioavailability

potential.

H-Bond Donors/Acceptors 2 / 2

The

-OH and Amide NH act as dual

donor/acceptor motifs.

Experimental Workflow Visualization
The following diagram outlines the critical path for validating N-(cyclohexylmethyl)-2-
hydroxyacetamide, prioritizing compound integrity before biological interrogation.
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Caption: Step-wise validation workflow ensuring compound integrity prior to metabolic and

functional screening.

Protocol A: High-Precision Analytical Validation (LC-
MS/MS)
Before any biological assay, the stability of the
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-hydroxyamide bond must be monitored. This method distinguishes the parent compound from
potential hydrolysis products (cyclohexylmethylamine).

Method Parameters[1][2]
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

Rationale: The T3 bonding is superior for retaining polar analytes like glycolamides.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 3.0 min.

MRM Transition Setup (Optimization Required)
Analyte

Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Rationale

N-

(cyclohexylmethy

l)-2-

hydroxyacetamid

e

172.1 [M+H]+ 98.1 20-30

Loss of

hydroxyacetyl

group; detection

of

cyclohexylmethyl

amine fragment.

IS (Tolbutamide) 271.1 [M+H]+ 155.1 25

Standard internal

standard for

ESI+.

Acceptance Criteria
Linearity:

over 1–1000 ng/mL range.

Carryover: < 20% of LLOQ in blank injection following ULOQ.
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Accuracy: ±15% of nominal concentration.

Protocol B: Metabolic Stability Profiling
The primary metabolic risk for this compound is amidase-mediated hydrolysis or CYP-mediated

hydroxylation of the cyclohexyl ring.

Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine intrinsic clearance (

) and half-life (

).

Materials:

Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

NADPH Regenerating System.

Test Compound: 1 µM final concentration (minimizes saturation kinetics).

Procedure:

Pre-incubation: Mix 445 µL Microsome solution (0.5 mg/mL final) with 5 µL of Test

Compound (100 µM stock). Incubate at 37°C for 5 min.

Initiation: Add 50 µL NADPH regenerating system.

Sampling: At

min, remove 50 µL aliquots.

Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing IS). Vortex and centrifuge

(4000g, 15 min).

Analysis: Inject supernatant into LC-MS/MS (Protocol A).

Data Analysis: Plot
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vs. Time. The slope

determines half-life:

Interpretation:

min: High clearance. Likely unsuitable for systemic delivery without modification.

min: Stable. Good candidate for in vivo studies.

Protocol C: Functional Hypothesis Testing
Given the structural similarity to N-alkyl glycolamides (antimicrobial potential) and lipophilic

amides (TRP channel modulation), the following phenotypic screens are recommended.

Antimicrobial Surrogate Screen (Turbidimetric Assay)
Rationale: N-substituted glycolamides have shown activity against Mycobacterium species by

mimicking cell wall precursors [1].

Organism:Mycobacterium smegmatis (mc²155) as a fast-growing surrogate for M.

tuberculosis.

Media: Middlebrook 7H9 broth + ADC enrichment.

Plate Format: 96-well sterile clear plate.

Dosing: Serial dilution of N-(cyclohexylmethyl)-2-hydroxyacetamide (100 µM to 0.1 µM).

Controls: Rifampicin (Positive), DMSO (Negative).

Readout: OD600 at 24h and 48h.

Hit Definition: >50% reduction in OD600 relative to DMSO control.

Cytotoxicity Counter-Screen (HepG2)
Rationale: Essential to distinguish specific bioactivity from general membrane disruption

caused by the detergent-like properties of the amphiphilic structure.
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Cells: HepG2 (Human liver carcinoma).

Reagent: CellTiter-Glo® (ATP quantification).

Incubation: 24 hours with compound (0.1 - 100 µM).

Threshold:

should be > 10x the bioactive

identified in functional assays.

Structural Activity Relationship (SAR) Logic
When analyzing results, use the following logic tree to guide derivative synthesis:

Experimental Outcome

High Hydrolysis Rate Low Potency Poor Solubility

Strategy: Steric Hindrance
(Methylate alpha-carbon)

Strategy: Lipophilicity Scan
(Expand Cyclohexyl to Adamantyl)

Strategy: Isostere Replacement
(Replace Cyclohexyl with Piperidine)

Click to download full resolution via product page

Caption: SAR decision matrix for optimizing the glycolamide scaffold based on assay data.
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Disclaimer:This protocol is intended for research purposes only. All chemical handling must

comply with local EHS regulations regarding novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. glycolamide | CAS#:598-42-5 | Chemsrc [chemsrc.com]

To cite this document: BenchChem. [Technical Application Note: Experimental Design for N-
(cyclohexylmethyl)-2-hydroxyacetamide Studies]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3002934#experimental-design-for-n-
cyclohexylmethyl-2-hydroxyacetamide-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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